molecular formula C21H18F4N4O4S2 B2666488 N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide CAS No. 896012-21-8

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B2666488
CAS RN: 896012-21-8
M. Wt: 530.51
InChI Key: ZRKNVQWNZHAKGL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a thiazolo[3,2-b][1,2,4]triazol ring, a benzenesulfonamide group, and a 3,4-dimethoxyphenyl group . These groups are known to exhibit significant biological and pharmacological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazolo[3,2-b][1,2,4]triazol ring, in particular, is a heterocyclic ring that contains both nitrogen and sulfur atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups provides numerous sites for potential reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could enhance its solubility in water .

Scientific Research Applications

Catalysis and Organic Synthesis

The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. Researchers have explored the use of ionic organic solids as catalysts. Notably, 1,3-bis(carboxymethyl)imidazolium chloride has been employed as a catalyst for the Michael addition of N-heterocycles to chalcones. This methodology was applied to prepare the compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield. The synthetic reactions involved in its preparation exhibit good green metrics .

NF-κB Inhibition (Anti-Cancer Potential)

The compound’s structure suggests potential as an NF-κB inhibitor. NF-κB plays a crucial role in cell survival, inflammation, and cancer progression. Inhibiting NF-κB could be valuable in anticancer drug research .

Retinoid Nuclear Modulation

Retinoid nuclear modulators are essential agents for treating metabolic and immunological diseases. The compound may exhibit properties relevant to retinoid modulation .

Anti-Inflammatory Effects

Lipopolysaccharide (LPS)-induced inflammatory mediators are implicated in various brain disorders. Compounds like ours might have a beneficial impact on neuroinflammation involving microglial activation .

Muscle Relaxant Potential

The compound can serve as an intermediate in the synthesis of muscle relaxants. Specifically, it contributes to the preparation of papaverin, a well-known muscle relaxant .

Antitumor and Antibacterial Activity

Thiazolo[3,2-a]pyrimidines, structurally related to our compound, exhibit high antitumor and antibacterial activities. While direct evidence for our compound is not available, its structural features suggest potential in these areas .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many compounds containing a triazole ring are used as pharmacological agents due to their significant biological activities .

Future Directions

The future research directions for this compound could include exploring its potential uses in medicinal chemistry, given the significant biological activities associated with its functional groups .

properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-fluoro-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F4N4O4S2/c1-32-17-6-3-12(9-18(17)33-2)19-27-20-29(28-19)13(11-34-20)7-8-26-35(30,31)14-4-5-16(22)15(10-14)21(23,24)25/h3-6,9-11,26H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKNVQWNZHAKGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC(=C(C=C4)F)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F4N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide

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